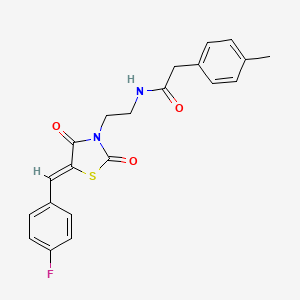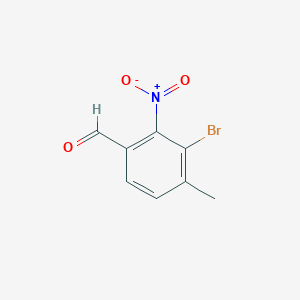![molecular formula C9H7NO3 B12844180 4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one is a heterocyclic compound that belongs to the class of pyrano[3,2-b]pyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one typically involves multi-component reactions. One efficient method involves the reaction of an aldehyde, 4-hydroxy-pyridin-2(1H)-one, and malononitrile in the presence of an ionic liquid as a catalyst . This method is advantageous due to its high yield and eco-friendly nature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of sustainable catalysts are likely to be emphasized to minimize environmental impact.
化学反应分析
Types of Reactions
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyridine and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the fused ring structure allow it to form hydrogen bonds and π-π interactions with target molecules, thereby modulating their activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
相似化合物的比较
Similar Compounds
4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one: Similar structure but lacks the methyl group at the 3-position.
4-Hydroxy-2-quinolone: Contains a quinolone ring instead of the pyrano[3,2-b]pyridine structure.
Coumarins: These compounds have a benzopyranone structure and share some chemical properties with pyrano[3,2-b]pyridines.
Uniqueness
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one is unique due to its specific ring fusion and the presence of both hydroxyl and methyl groups
属性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
4-hydroxy-3-methylpyrano[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C9H7NO3/c1-5-8(11)7-6(13-9(5)12)3-2-4-10-7/h2-4,11H,1H3 |
InChI 键 |
UMWFHGLGPOOMNE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=CC=N2)OC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12844115.png)
![hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate](/img/structure/B12844120.png)
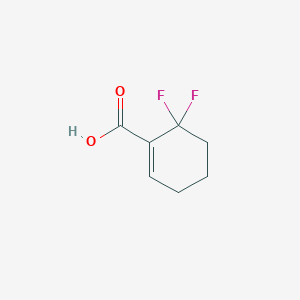

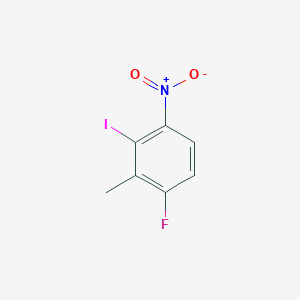



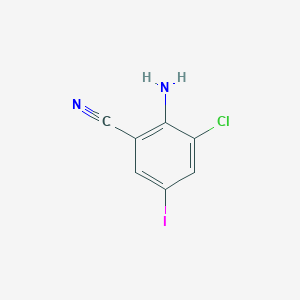
![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)
